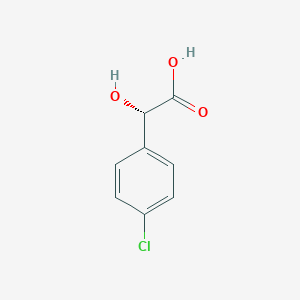

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSFWXSSALIZAU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a chiral building block with significant potential in pharmaceutical and chemical synthesis. This document includes key physicochemical data, detailed experimental protocols for its preparation and analysis, and an exploration of its potential biological activities based on related structures.

Chemical Identity and Physicochemical Properties

This compound, also known as (S)-4-chloromandelic acid, is a halogenated derivative of mandelic acid. Its chemical structure consists of a phenyl ring substituted with a chlorine atom at the para position, attached to a chiral carbon bearing a hydroxyl group and a carboxylic acid functional group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid |

| Synonyms | (S)-(+)-4-Chloromandelic acid, (S)-p-Chloromandelic acid |

| CAS Registry Number | 76496-63-4[1][2] |

| Molecular Formula | C₈H₇ClO₃[1][2] |

| Molecular Weight | 186.59 g/mol [1][2] |

| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N[1] |

| SMILES | O=C(O)--INVALID-LINK--c1ccc(Cl)cc1[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to off-white solid/powder | [3][4] |

| Melting Point | 113 - 116 °C | [3] |

| Boiling Point | 361.4 ± 27.0 °C (Predicted) | [3] |

| pKa | 3.14 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in methanol and water. Soluble in ethanol, diethyl ether, and dichloromethane. | [3][5] |

Spectroscopic Data

The following spectroscopic data, primarily based on the racemic mixture (4-chloromandelic acid), provides a reference for the characterization of the (S)-enantiomer. The spectra for the pure enantiomer are expected to be identical to the racemate under standard achiral conditions.

Table 3: Spectroscopic Data of 4-Chloromandelic Acid

| Technique | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxyl groups.[5][6] |

| ¹³C NMR | Resonances for the carboxylic carbon, the chiral methine carbon, and the aromatic carbons. |

| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C-Cl stretching. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure.[7] |

Experimental Protocols

Synthesis via Enzymatic Kinetic Resolution of Racemic 4-Chloromandelic Acid

This protocol describes a method for the preparation of this compound from its racemic mixture through lipase-catalyzed kinetic resolution. This method takes advantage of the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired (S)-acid.

Materials:

-

Racemic 4-chloromandelic acid

-

Lipase (e.g., Lipase from Candida antarctica B (Novozym 435) or Lipase AK from Pseudomonas fluorescens)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic 4-chloromandelic acid in the chosen organic solvent.

-

Enzyme Addition: Add the lipase to the solution. The amount of enzyme will depend on its activity and should be optimized.

-

Acylation: Add the acyl donor (e.g., vinyl acetate) to the mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.

-

Enzyme Removal: After the desired conversion is reached, filter off the immobilized enzyme.

-

Extraction: Transfer the filtrate to a separatory funnel. Add a sodium bicarbonate solution to extract the unreacted (S)-4-chloromandelic acid into the aqueous phase. The acylated (R)-enantiomer will remain in the organic phase.

-

Separation: Separate the aqueous and organic layers.

-

Acidification and Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. The (S)-4-chloromandelic acid will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., toluene/heptane).

-

Characterization: Confirm the identity and enantiomeric purity of the product using techniques such as NMR, melting point, and chiral HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-4-CHLOROMANDELIC ACID CAS#: 76496-63-4 [m.chemicalbook.com]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. chembk.com [chembk.com]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Technical Guide

Introduction

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (S)-p-chloromandelic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effects of the final products. This technical guide provides an in-depth overview of the primary synthetic methodologies for obtaining this enantiomerically pure compound, tailored for researchers, scientists, and professionals in drug development. The core strategies discussed include classical resolution of a racemic mixture, biocatalytic routes, and asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A robust and widely used method for obtaining enantiomerically pure this compound is the resolution of a racemic mixture of 4-chloromandelic acid. This technique relies on the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Resolution using (R)-(+)-N-benzyl-1-phenylethylamine

A notable method involves the use of (R)-(+)-N-benzyl-1-phenylethylamine as a resolving agent. This process has been optimized to achieve high efficiency and purity.

Experimental Protocol:

-

Salt Formation: Racemic 4-chloromandelic acid (4-ClMA) and (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) are dissolved in absolute ethanol. The optimal molar ratio of 4-ClMA to (R)-(+)-BPA is 1:1.

-

Crystallization: The solution is gradually cooled to 15 °C to facilitate the crystallization of the less soluble diastereomeric salt, which is the salt of (R)-4-chloromandelic acid with (R)-(+)-BPA.

-

Filtration: The crystallized salt is separated from the mother liquor by filtration. The mother liquor is now enriched with the diastereomeric salt of (S)-4-chloromandelic acid.

-

Liberation of the (S)-enantiomer: The mother liquor is concentrated, and the residue is treated with an acid (e.g., hydrochloric acid) to decompose the salt and liberate the this compound.

-

Extraction and Purification: The desired (S)-acid is then extracted with an organic solvent, and the solvent is evaporated to yield the final product. Further purification can be achieved by recrystallization.

Quantitative Data for Resolution with (R)-(+)-BPA:

| Parameter | Value |

| Resolving Agent | (R)-(+)-N-benzyl-1-phenylethylamine |

| Solvent | Absolute Ethanol |

| Molar Ratio (4-ClMA : (R)-(+)-BPA) | 1:1 |

| Crystallization Temperature | 15 °C |

| Solvent Volume | 1.6 mL / 1 mmol 4-ClMA |

Table 1: Optimized conditions for the resolution of 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine.[1]

Logical Workflow for Classical Resolution:

References

An In-depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

CAS Number: 76496-63-4 Synonyms: S-(+)-4-Chloro Mandelic Acid

This technical guide provides a comprehensive overview of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a valuable chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, spectroscopic data, and applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, chiral carboxylic acid. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 117-122 °C | |

| Boiling Point | 361.4 °C at 760 mmHg | |

| SMILES | O=C(O)--INVALID-LINK--c1ccc(Cl)cc1 | [1] |

| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of the racemic mixture. Below are detailed experimental protocols for the synthesis of the racemic acid and its subsequent resolution.

Synthesis of Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

A common route to racemic 4-chloromandelic acid involves the hydrolysis of the corresponding cyanohydrin, which is synthesized from 4-chlorobenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 4-chlorobenzaldehyde cyanohydrin

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

-

4-Chlorobenzaldehyde is added to the cyanide solution with vigorous stirring.

-

A solution of a weak acid (e.g., acetic acid) is added dropwise to the mixture while maintaining the low temperature.

-

The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

The product, 4-chlorobenzaldehyde cyanohydrin, is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid [3]

-

The crude 4-chlorobenzaldehyde cyanohydrin is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the reaction mixture is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and the solvent is evaporated to yield racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid.

-

The crude product can be purified by recrystallization.

Resolution of Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

The separation of the (S)-enantiomer from the racemic mixture is a critical step and can be achieved through classical resolution using a chiral resolving agent.

Experimental Protocol using (S)-1-naphthylethylamine: [4]

-

Racemic 4-chloromandelic acid is dissolved in a suitable alcohol solvent, such as methanol or ethanol, with heating.

-

A solution of (S)-1-naphthylethylamine (as the chiral resolving agent) in the same solvent is added to the racemic acid solution. The molar ratio of the resolving agent to the racemate is typically between 1.0 and 2.0.

-

The mixture is stirred, and upon cooling, the diastereomeric salt of this compound with (S)-1-naphthylethylamine preferentially crystallizes due to its lower solubility.

-

The crystals are collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.

-

The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to liberate the free this compound.

-

The product is extracted with an organic solvent, and the solvent is removed to yield the enantiomerically pure (S)-acid.

-

The chiral resolving agent can be recovered from the mother liquor for reuse.

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | A proton NMR spectrum of 4-chloromandelic acid is available, which would show characteristic peaks for the aromatic protons, the benzylic proton, and the acidic and hydroxyl protons.[5] |

| ¹³C NMR | Expected signals would include those for the carboxyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift. |

| Infrared (IR) | The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid and alcohol, a C=O stretching vibration for the carboxyl group, and characteristic peaks for the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the molecule, such as the loss of water and carbon dioxide. |

Note: While general spectral characteristics are known, readily available, high-resolution, and fully interpreted spectra specifically for the (S)-enantiomer are not widespread in public databases. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized compound.

Applications in Drug Development

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. Its primary application lies in introducing a specific stereocenter into a target molecule, which is often critical for its pharmacological activity.

Chiral Precursor in Pharmaceutical Synthesis

A notable application of a related compound, (R)-o-chloromandelic acid, is in the synthesis of the antiplatelet drug Clopidogrel.[6][7] While the specific use of the (S)-4-chloro isomer in a marketed drug is less documented in readily available literature, its structural motif is of significant interest in medicinal chemistry for the development of new chemical entities.

The general synthetic utility can be visualized in the following workflow:

Caption: General workflow for the use of this compound in drug synthesis.

Asymmetric Synthesis

This compound can also be employed as a chiral auxiliary in asymmetric synthesis. The chiral center of the molecule can be used to direct the stereochemical outcome of a reaction on a prochiral substrate.

Caption: Role as a chiral auxiliary in asymmetric synthesis.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information on the specific biological activity or mechanism of action of this compound itself. Its primary role in the pharmaceutical industry is as a chiral synthon, meaning it is a component used to build more complex, biologically active molecules. The final pharmacological profile of a drug candidate containing this moiety would depend on the overall structure of the molecule and its interaction with a specific biological target.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The well-established methods for its enantioselective preparation, combined with its stable and reactive nature, make it an important tool for medicinal chemists. Further research into its incorporation into novel therapeutic agents is warranted.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chloromandelic acid(7138-34-3) 1H NMR spectrum [chemicalbook.com]

- 6. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101348490B - Preparation of clopidogrel and salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a chiral molecule of significant interest in pharmaceutical synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a key building block in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as (S)-(+)-4-chloromandelic acid, is a halogenated derivative of mandelic acid. Its enantiomeric purity is crucial for its application in the synthesis of stereospecific pharmaceuticals.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

| Property | Value | Reference |

| Molecular Weight | 186.59 g/mol | [1][2][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| CAS Number | 76496-63-4 ((S)-enantiomer) 492-86-4 (racemic) | [1][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 114-118 °C (racemic) | [4] |

| Boiling Point | 361.4 °C at 760 mmHg (racemic) | [3] |

| Purity | ≥98% (commercially available) | [1][2] |

| Solubility | Soluble in alcohols like methanol and ethanol. | [5] |

| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N ((S)-enantiomer) | [1] |

Spectroscopic Data

The following spectroscopic data corresponds to the racemic mixture of 2-(4-chlorophenyl)-2-hydroxyacetic acid. The spectra for the (S)-enantiomer are identical to the (R)-enantiomer, except in cases where a chiral solvent or reagent is used in NMR spectroscopy.

Table 2: Spectroscopic Data for 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH-OH), and the acidic proton (COOH). | [6] |

| ¹³C NMR | Expected signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons (120-140 ppm), and the carbon bearing the hydroxyl group (~70 ppm). | [7] |

| FTIR (cm⁻¹) | Broad O-H stretch (from carboxylic acid), C=O stretch (carboxylic acid), C-O stretch, and aromatic C-H and C=C stretches. | [1] |

| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. | [1] |

Experimental Protocols: Synthesis and Purification

The most common method for obtaining enantiomerically pure this compound is through the chiral resolution of the racemic mixture. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.

Protocol: Chiral Resolution using (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is adapted from a patented method for the resolution of 4-chloromandelic acid.[5]

Materials:

-

Racemic 4-chloromandelic acid

-

(R)-(+)-1-(1-naphthyl)ethylamine (chiral resolving agent)

-

Ethanol

-

Hydrochloric acid or Sulfuric acid

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

In a round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 300 mL of ethanol with stirring and heating to approximately 55 °C.

-

Slowly add 20.0 g of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Allow the solution to cool to room temperature, which will cause the precipitation of the less soluble diastereomeric salt.

-

Collect the solid by filtration. This solid is the (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid. The desired (S)-enantiomer remains in the filtrate.

-

-

Isolation of this compound:

-

The filtrate from the previous step is concentrated under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to approximately 4 with hydrochloric acid or sulfuric acid.

-

The aqueous solution is then extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield this compound.

-

-

Purification:

-

The enantiomeric excess (e.e.) of the product can be determined using chiral HPLC.

-

If necessary, the product can be further purified by recrystallization.

-

Workflow for Chiral Resolution

Caption: General workflow for obtaining the (S)-enantiomer.

Applications in Research and Drug Development

This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is as a precursor in the asymmetric synthesis of more complex molecules.

-

Chiral Intermediate: Enantiopure 4-chloromandelic acid is a precursor in the preparation of 2-aryloxy-2-arylalkanoic acids, which have applications as drugs for diabetes and lipid disorders.

-

Synthesis of Anticoagulants: Derivatives of chloromandelic acid are used in the synthesis of anticoagulants like clopidogrel.

-

Chiral Resolving Agent: Due to its acidic nature and chirality, it can also be used as a resolving agent for racemic bases.

Potential Biological Signaling Pathway Involvement

While direct studies on the signaling pathway modulation by this compound are limited, derivatives of structurally similar compounds are known to possess anti-inflammatory properties. For instance, benoxaprofen, a derivative of 2-(4-chlorophenyl)acetic acid, exhibits anti-inflammatory, and antipyretic effects, which are often associated with the inhibition of the cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.[8]

The COX enzymes (COX-1 and COX-2) are central to the inflammatory response.[9][10] They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins that mediate pain and inflammation.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.

Prostaglandin Synthesis Pathway and Site of Inhibition

Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.

This guide serves as a foundational resource for professionals engaged in the research and development of chiral pharmaceuticals. The information provided is intended to facilitate a deeper understanding of this compound and its applications.

References

- 1. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 4-Chloromandelic acid | 492-86-4 [chemicalbook.com]

- 4. 4-Chloromandelic acid | CAS 492-86-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 6. 4-Chloromandelic acid(7138-34-3) 1H NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 11. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin - Wikipedia [en.wikipedia.org]

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Chiral Precursor in Pharmaceutical Synthesis

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid , also known as (S)-(+)-4-chloromandelic acid, is a valuable chiral building block in the pharmaceutical industry. Its stereospecific structure makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug Clopidogrel. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 76496-63-4 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Melting Point | 117-122 °C |

| Boiling Point | 361.4 °C at 760 mmHg |

| Purity | Typically ≥98%[1][2] |

| Synonym | S-(+)-4-chloro mandelic acid[1] |

Synthesis of this compound

The enantiomerically pure (S)-form of 2-(4-chlorophenyl)-2-hydroxyacetic acid is primarily obtained through the resolution of a racemic mixture of 4-chloromandelic acid. Key methods include classical chemical resolution with a chiral resolving agent and enzymatic kinetic resolution.

Chiral Resolution using (R)-(+)-1-(1-Naphthyl)ethylamine

This method relies on the formation of diastereomeric salts with a chiral amine, which can be separated by fractional crystallization due to their different solubilities. (R)-(+)-1-(1-naphthyl)ethylamine is an effective resolving agent for racemic 4-chloromandelic acid.[3]

Experimental Protocol:

-

Diastereomeric Salt Formation:

-

In a suitable round-bottom flask, dissolve racemic 4-chloromandelic acid (1.0 eq) in methanol or ethanol.[3]

-

Heat the solution to 50-55 °C with stirring.[3]

-

Slowly add a solution of (R)-(+)-1-(1-naphthyl)ethylamine (1.0-2.0 eq) in the same solvent to the heated solution.[3]

-

Reflux the resulting mixture for 1-1.5 hours.[3]

-

Allow the mixture to cool to room temperature, which will induce the precipitation of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid.[3]

-

Collect the solid by suction filtration.[3]

-

-

Isolation of (R)-(-)-4-Chloromandelic Acid:

-

The collected diastereomeric salt can be further purified by recrystallization from the same alcohol solvent to improve diastereomeric purity.

-

To recover the (R)-(-)-4-chloromandelic acid, the purified salt is suspended in water and acidified with hydrochloric acid or sulfuric acid.[3]

-

The free (R)-(-)-4-chloromandelic acid can then be extracted with an organic solvent, dried, and concentrated.

-

-

Recovery of the Resolving Agent:

-

The mother liquor containing the more soluble diastereomeric salt of (S)-(+)-4-chloromandelic acid can be treated with a base, such as sodium hydroxide or ammonia, to recover the (R)-(+)-1-(1-naphthyl)ethylamine for reuse.[3]

-

Quantitative Data for Chiral Resolution:

| Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt |

| (R)-(+)-1-(1-Naphthyl)ethylamine | Methanol | 1:0.96 | 16.3g from 18.7g racemic acid |

| (R)-(+)-1-(1-Naphthyl)ethylamine | Ethanol | 1:1.07 | 15.6g from 18.7g racemic acid |

Note: The patent provides examples for the isolation of the (R)-enantiomer. The (S)-enantiomer can be recovered from the mother liquor.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure mandelic acid derivatives. Lipases are commonly used to selectively acylate one enantiomer of the racemic acid, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol:

-

Enzymatic Acylation:

-

Suspend racemic 4-chloromandelic acid in an organic solvent (e.g., n-heptane).

-

Add an acyl donor, such as vinyl acetate.

-

Add a lipase, for example, Novozym 435 (immobilized Candida antarctica lipase B).

-

The reaction is stirred at a controlled temperature (e.g., 60°C).

-

The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation and Isolation:

-

After the reaction, the enzyme is removed by filtration.

-

The mixture, now containing one enantiomer as an ester and the other as the unreacted acid, can be separated.

-

The unreacted this compound can be isolated by extraction with an aqueous base.

-

The esterified (R)-enantiomer can be subsequently hydrolyzed to recover the (R)-acid.

-

Application as a Chiral Precursor in Clopidogrel Synthesis

The primary application of this compound is as a key chiral precursor in the synthesis of the antiplatelet drug, Clopidogrel. The stereochemistry of this precursor is crucial for the therapeutic activity of the final drug.

Synthetic Workflow for a Clopidogrel Intermediate:

The following diagram illustrates a general workflow for the synthesis of a Clopidogrel intermediate starting from this compound.

Caption: Synthetic workflow for a Clopidogrel intermediate.

Mechanism of Action of Clopidogrel: P2Y12 Receptor Signaling Pathway

Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly inhibits the P2Y12 receptor on platelets, which plays a central role in platelet activation and aggregation.[4][5][6]

Signaling Pathway of Clopidogrel Action:

The diagram below illustrates the signaling pathway affected by Clopidogrel.

Caption: P2Y12 receptor signaling pathway and Clopidogrel's inhibitory action.

ADP binding to the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Reduced cAMP levels decrease the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation.[6] The active metabolite of Clopidogrel irreversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this entire cascade, ultimately reducing platelet aggregation.[4][7][8]

Other Applications

While the synthesis of Clopidogrel is the most prominent application, 4-chloromandelic acid and its derivatives are also utilized in other areas of organic synthesis, including the preparation of agrochemicals and other fine chemicals where a chiral α-hydroxy acid moiety is required.[9] It serves as a versatile chiral building block for introducing a specific stereocenter into more complex molecules. For instance, mandelic acid derivatives are used in the synthesis of semisynthetic penicillins and cephalosporins.[10]

Conclusion

This compound is a chiral precursor of significant industrial importance, primarily due to its role in the synthesis of Clopidogrel. The availability of efficient resolution methods, both chemical and enzymatic, allows for the production of the enantiomerically pure compound required for pharmaceutical manufacturing. Understanding the synthetic routes to this precursor and its role in the biological activity of the final drug product is essential for professionals in drug development and medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis from (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a valuable chiral building block, serves as a versatile starting material for the enantioselective synthesis of a variety of complex molecules. Its inherent chirality and functional groups—a carboxylic acid, a hydroxyl group, and a stereocenter—make it an ideal precursor for the construction of chiral ligands, auxiliaries, and key intermediates in pharmaceutical development. This technical guide provides a comprehensive overview of the synthetic pathways originating from this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of reaction workflows.

Core Application: Synthesis of Chiral α-Hydroxy-2-Oxazoline Ligands

A significant application of this compound is in the synthesis of chiral α-hydroxy-2-oxazoline ligands. These ligands are instrumental in asymmetric catalysis, particularly in carbon-carbon bond-forming reactions. The synthesis involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by condensation with a chiral amino alcohol and subsequent intramolecular cyclization.

Experimental Workflow

The overall workflow for the synthesis of chiral α-hydroxy-2-oxazoline ligands from this compound is depicted below.

Caption: Synthetic workflow for chiral oxazoline ligands.

Quantitative Data Summary

The following table summarizes the typical yields and enantioselectivities achieved in the synthesis of a representative α-hydroxy-2-oxazoline ligand starting from this compound and its subsequent application in an asymmetric phenyl transfer reaction.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Synthesis of Ligand | |||

| Acid Chloride Formation | (S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride | >95 | N/A |

| Oxazoline Formation | (S)-2-((S)-1-(4-chlorophenyl)-1-hydroxy)-4-isopropyl-4,5-dihydrooxazole | 80-90 | >98 |

| Application in Asymmetric Catalysis | |||

| Asymmetric Phenyl Transfer to 4-Chlorobenzaldehyde | (R)-(4-chlorophenyl)(phenyl)methanol | up to 76 | up to 35 |

Data is based on analogous syntheses starting from unsubstituted (S)-mandelic acid and may vary for the 4-chloro substituted derivative.

Detailed Experimental Protocols

Synthesis of (S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Synthesis of (S)-2-((S)-1-(4-chlorophenyl)-1-hydroxy)-4-isopropyl-4,5-dihydrooxazoline

Materials:

-

(S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride

-

(S)-2-amino-3-methyl-1-butanol

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Dissolve (S)-2-amino-3-methyl-1-butanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane and cool the solution to 0°C.

-

Add a solution of (S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the intermediate amide.

-

Dissolve the crude amide in anhydrous dichloromethane and add thionyl chloride (1.2 eq) dropwise.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and carefully quench with a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral oxazoline ligand.

Asymmetric Phenyl Transfer to 4-Chlorobenzaldehyde

Materials:

-

Chiral α-hydroxy-2-oxazoline ligand

-

Triphenylborane (BPh₃)

-

Diethylzinc (Et₂Zn)

-

4-Chlorobenzaldehyde

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral α-hydroxy-2-oxazoline ligand (0.1 eq) in anhydrous toluene.

-

Add triphenylborane (1.1 eq) and stir the mixture at room temperature for 30 minutes.

-

Cool the solution to 0°C and add diethylzinc (1.1 eq) dropwise.

-

Stir the mixture at 0°C for 30 minutes, then add 4-chlorobenzaldehyde (1.0 eq).

-

Allow the reaction to proceed at 0°C for 24 hours.

-

Quench the reaction by the slow addition of a saturated NH₄Cl solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Signaling Pathway in Asymmetric Catalysis

The chiral ligand, synthesized from this compound, forms a chiral complex with the metal catalyst (in this case, zinc). This complex then coordinates with the reactants, creating a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product.

Caption: Mechanism of asymmetric phenyl transfer.

This guide provides a foundational understanding of the synthetic potential of this compound. The detailed protocols and workflow diagrams serve as a practical resource for researchers engaged in the field of enantioselective synthesis and drug discovery, enabling the development of novel chiral molecules with significant biological and chemical applications. Further exploration into different chiral amino alcohols and catalytic systems can expand the library of accessible chiral ligands and their applications in asymmetric transformations.

Biological Screening of Chlorophenylacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of chlorophenylacetic acid derivatives, a class of compounds with significant therapeutic potential. This document outlines their diverse biological activities, presents key quantitative data, details experimental protocols for their evaluation, and illustrates the underlying signaling pathways.

Overview of Biological Activities

Chlorophenylacetic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities include:

-

Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Effects: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

-

Antimicrobial Properties: Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

-

Aromatase Inhibition: 4-Chlorophenylacetic acid is a potent inhibitor of aromatase, an enzyme crucial for estrogen biosynthesis. This makes its derivatives potential therapeutic agents for hormone-dependent breast cancer.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of selected chlorophenylacetic acid derivatives and related compounds from various studies.

Table 1: Anticancer Activity of Chlorophenylacetic Acid Derivatives and Related Compounds

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 2,4-Dichlorophenoxyacetic thiosemicarbazide 1 | MKN74 (Stomach Cancer) | IC50 | 137.38 | |

| 2,4-Dichlorophenoxyacetic thiosemicarbazide 1 | BJ (Normal Fibroblasts) | IC50 | 631.45 | |

| 2,4-Dichlorophenoxyacetic thiosemicarbazide 2 | MKN74 (Stomach Cancer) | IC50 | 143.54 | |

| 2,4-Dichlorophenoxyacetic thiosemicarbazide 2 | BJ (Normal Fibroblasts) | IC50 | 756.85 | |

| Symmetrical 2,4-diCl-phenylamino-s-triazine (4c) | C26 (Colon Carcinoma) | IC50 | 1.71 | [1] |

| Symmetrical 3,4-diCl-phenylamino-s-triazine (3c) | C26 (Colon Carcinoma) | IC50 | 3.05 | [1] |

| Symmetrical 3-Cl-phenylamino-s-triazine (2c) | MCF7 (Breast Cancer) | IC50 | 4.14 | [1] |

| Symmetrical 3,4-diCl-phenylamino-s-triazine (3c) | MCF7 (Breast Cancer) | IC50 | 4.98 | [1] |

| Pyrrole derivative with 4-chlorophenyl group (3f) | HepG2 (Liver Cancer) | IC50 | - | [2] |

Table 2: Antimicrobial Activity of Chlorophenylacetic Acid Derivatives and Related Compounds

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | MIC | 125 | |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | MIC | 125 | |

| Benzonaptho-substituted derivative (1e) | Klebsiella pneumoniae | MIC | 10-20 | |

| Tolyl-substituted derivative (1g) | Klebsiella pneumoniae | MIC | 10-20 | |

| Tolyl-substituted derivative (1h) | Klebsiella pneumoniae | MIC | 10-20 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological screening of chlorophenylacetic acid derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorophenylacetic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria.

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the chlorophenylacetic acid derivative in a suitable solvent like DMSO to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Add a sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria) to all wells of a 96-well plate. Perform serial two-fold dilutions of the compound stock solution across the wells.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used method to screen for the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test chlorophenylacetic acid derivative or a reference drug (e.g., Diclofenac) to the rats, typically through intraperitoneal or oral routes.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), induce localized edema by injecting a sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the right hind paw of the rats.

-

Edema Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 2, 3, and 4 hours).

-

Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Aromatase Inhibition Assay: Tritiated Water-Release Assay

This biochemical assay measures the activity of aromatase by quantifying the release of tritiated water during the conversion of a radiolabeled substrate.

Protocol:

-

Cell Culture: Culture cells expressing aromatase (e.g., JEG-3 or AroER tri-screen cells) in a suitable medium.

-

Incubation with Compounds: In a serum-free condition, incubate the cells with varying concentrations of the chlorophenylacetic acid derivatives or a known aromatase inhibitor (e.g., letrozole) as a positive control.

-

Substrate Addition: Add a radiolabeled substrate, [1β-³H(N)]androst-4-ene-3,17-dione, to the cells and incubate for a defined period.

-

Extraction and Quantification: The conversion of the substrate to estrone by aromatase releases tritiated water. After the incubation, quantify the amount of tritiated water produced using liquid scintillation counting.

-

Data Analysis: Plot the aromatase activity (as a percentage of the control) against the log of the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of chlorophenylacetic acid derivatives are mediated through the modulation of specific cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their activity.

Caption: General experimental workflow for the screening of chlorophenylacetic acid derivatives.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Some chlorophenylacetic acid derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by chlorophenylacetic acid derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including certain chlorophenylacetic acid derivatives, function by inducing apoptosis in cancer cells through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Caption: Induction of apoptosis via intrinsic and extrinsic pathways by chlorophenylacetic acid derivatives.

This guide provides a foundational understanding of the biological screening of chlorophenylacetic acid derivatives. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Kinetic Resolution of (Chlorophenyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic (chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The method utilizes the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), to selectively esterify one enantiomer, allowing for the separation of both enantiopure acid and ester. This application note covers the principles of the kinetic resolution, detailed experimental procedures for enzyme immobilization and the resolution reaction, and methods for analyzing the enantiomeric purity of the products.

Introduction

Chiral carboxylic acids are fundamental building blocks in the pharmaceutical industry. The enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. (Chlorophenyl)acetic acid is a crucial intermediate in the synthesis of several drugs, including anti-inflammatory agents and other therapeutics.[1][2] Therefore, the efficient production of its enantiomerically pure forms is of high importance.

Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative to traditional chemical resolution methods.[3] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[4] In the case of a racemic carboxylic acid, a lipase will catalyze the esterification of one enantiomer at a much higher rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched carboxylic acid.[5][6] A theoretical maximum yield of 50% for each enantiomer is characteristic of kinetic resolution.[7]

Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of chiral carboxylic acids due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4][8] Immobilization of the enzyme is often recommended as it enhances stability and allows for easy recovery and reuse of the biocatalyst.[4]

Principle of the Method

The enzymatic kinetic resolution of racemic (chlorophenyl)acetic acid is based on the enantioselective esterification of one of the acid enantiomers with an alcohol in a non-aqueous solvent. The lipase, acting as the chiral catalyst, preferentially converts one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.

At approximately 50% conversion, the reaction mixture ideally contains the (S)-(chlorophenyl)acetic acid and the (R)-ester of (chlorophenyl)acetic acid, both in high enantiomeric excess (e.e.). These two compounds can then be separated based on their different chemical properties (acid vs. ester) through techniques such as acid-base extraction.

Experimental Protocols

Protocol for Immobilization of Candida antarctica Lipase B (CALB)

Materials:

-

Candida antarctica lipase B (CALB) solution

-

Hydrophobic support (e.g., macroporous acrylic resin)

-

Phosphate buffer (10 mM, pH 7.0-8.0)

-

Distilled water

Procedure: [4]

-

Prepare a CALB solution in the phosphate buffer. The concentration will depend on the specific activity of the enzyme preparation.

-

Add the hydrophobic support to the enzyme solution in a suitable vessel (e.g., 1 g of support per 10 mL of enzyme solution).

-

Gently agitate the suspension at room temperature for 1-2 hours to facilitate enzyme adsorption onto the support.

-

Filter the mixture to separate the immobilized enzyme from the solution.

-

Wash the immobilized enzyme with distilled water to remove any unbound enzyme.

-

Dry the immobilized enzyme under vacuum or by lyophilization before use.

Protocol for Kinetic Resolution of (Chlorophenyl)acetic Acid

Materials:

-

Racemic (chlorophenyl)acetic acid

-

Immobilized CALB

-

Anhydrous organic solvent (e.g., toluene, hexane)[4]

-

Alcohol (acyl acceptor, e.g., 1-butanol)[4]

-

Activated molecular sieves (optional)

-

Sodium bicarbonate solution (5% w/v)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed reaction vessel, dissolve the racemic (chlorophenyl)acetic acid (e.g., 0.1 M) in the anhydrous organic solvent.

-

Add the alcohol (e.g., 1-butanol, 0.15 M). A slight molar excess is typically used.[4]

-

Add the immobilized CALB. The optimal enzyme loading should be determined experimentally but can start at 10-20% (w/w) of the substrate.

-

If the reaction is sensitive to water, add activated molecular sieves.

-

Incubate the reaction mixture at a controlled temperature, typically between 40-50°C, with constant agitation.[4]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the remaining acid and the formed ester.

-

Stop the reaction when the conversion reaches approximately 50% by filtering off the immobilized enzyme. The enzyme can be washed and reused.

Protocol for Product Separation (Work-up)

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the unreacted (S)-(chlorophenyl)acetic acid by adding a 5% sodium bicarbonate solution. The acidic component will move to the aqueous phase as its sodium salt.

-

Separate the aqueous and organic layers. The organic layer contains the (R)-ester.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude (R)-ester.

-

Acidify the aqueous layer with 1 M HCl to pH 2-3 to precipitate the (S)-(chlorophenyl)acetic acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude (S)-acid.

-

Purify the products further if necessary (e.g., by crystallization or chromatography).

Protocol for Chiral HPLC Analysis

The enantiomeric excess of the (chlorophenyl)acetic acid and its ester can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9][10]

HPLC System and Conditions (Illustrative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralcel OD-H or a similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) for acidic compounds (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:TFA).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: 25°C.

Procedure:

-

Prepare standard solutions of the racemic (chlorophenyl)acetic acid and its corresponding ester.

-

Dissolve samples of the reaction mixture, the purified acid, and the purified ester in the mobile phase.

-

Inject the samples into the HPLC system.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation

Quantitative data from kinetic resolution experiments should be systematically recorded to allow for comparison and optimization of reaction conditions. The following tables are illustrative examples of how to present such data.

Table 1: Effect of Solvent on the Kinetic Resolution of (Chlorophenyl)acetic Acid *

| Entry | Solvent | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) |

| 1 | Toluene | 24 | 48 | >99 | 96 |

| 2 | Hexane | 24 | 51 | 98 | >99 |

| 3 | MTBE | 24 | 45 | 97 | 94 |

| 4 | Acetonitrile | 24 | 20 | 65 | 58 |

*Data is illustrative and based on typical results for arylpropionic acids. Conditions: Racemic (chlorophenyl)acetic acid (0.1 M), 1-butanol (0.15 M), immobilized CALB (15% w/w), 45°C.

Table 2: Effect of Temperature on the Kinetic Resolution of (Chlorophenyl)acetic Acid in Toluene *

| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) |

| 1 | 30 | 36 | 49 | 98 | 97 |

| 2 | 40 | 24 | 50 | >99 | 98 |

| 3 | 50 | 18 | 52 | 97 | 95 |

| 4 | 60 | 12 | 55 | 94 | 91 |

*Data is illustrative and based on typical results for arylpropionic acids. Conditions: Racemic (chlorophenyl)acetic acid (0.1 M), 1-butanol (0.15 M), immobilized CALB (15% w/w), Toluene.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion Rate | Suboptimal reaction conditions (temperature, solvent).[4] Low enzyme activity or loading. Enzyme inhibition. | Optimize temperature and screen different non-polar solvents.[4] Increase enzyme loading or use a fresh batch of enzyme. Consider substrate feeding strategies to avoid high initial concentrations. |

| Low Enantiomeric Excess (e.e.) | Reaction carried out too far beyond 50% conversion.[4] Non-optimal enzyme or reaction conditions. Racemization of product or substrate. | Stop the reaction as close to 50% conversion as possible.[4] Screen different lipases and optimize temperature and solvent for selectivity. Check for stability of enantiomers under reaction conditions. |

| Difficulty in Separating Products | Incomplete extraction. Emulsion formation during extraction. | Perform multiple extractions with the basic solution. Adjust the pH carefully. Use brine washes to break emulsions. |

Conclusion

The enzymatic kinetic resolution of (chlorophenyl)acetic acid using immobilized Candida antarctica Lipase B is an effective and sustainable method for producing enantiomerically enriched chiral building blocks. The protocols provided herein offer a robust starting point for researchers in academia and industry. Optimization of reaction parameters such as solvent, temperature, and enzyme loading is crucial for achieving high conversion and excellent enantioselectivity. The use of chiral HPLC is essential for accurate monitoring and final product characterization. This chemoenzymatic approach represents a valuable tool in the synthesis of complex pharmaceutical molecules.

References

- 1. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Lipase-Catalyzed Resolution of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The use of lipases for this resolution offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical methods.

Introduction

Optically pure α-hydroxy acids and their derivatives are crucial building blocks in the pharmaceutical industry. The enantiomers of 2-(4-chlorophenyl)-2-hydroxyacetic acid (also known as 4-chloromandelic acid) are valuable precursors for the synthesis of drugs such as (S)-clopidogrel, a platelet aggregation inhibitor.[1] Enzymatic kinetic resolution (EKR) using lipases is a powerful technique to separate racemic mixtures. This method relies on the differential reaction rates of the two enantiomers with the enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate. Lipases, such as those from Candida rugosa, Pseudomonas cepacia, and Pseudomonas fluorescens, are widely used for their high enantioselectivity and stability in organic solvents.[2][3]

Principle of Lipase-Catalyzed Resolution

The kinetic resolution of racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid can be achieved through lipase-catalyzed esterification or transesterification. In a typical transesterification reaction, the lipase selectively acylates one enantiomer of the racemic acid with an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid can then be separated. The efficiency of the resolution is determined by the conversion (c) and the enantiomeric excess (e.e.) of both the product and the remaining substrate, which are often summarized by the enantiomeric ratio (E).

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed resolution of halogenated mandelic acid derivatives, which serve as a strong proxy for 2-(4-chlorophenyl)-2-hydroxyacetic acid.

Table 1: Resolution of (R,S)-2-chloromandelic acid via Transesterification with Lipase AK [1]

| Parameter | Optimal Value | Result |

| Organic Solvent | Methyl tert-butyl ether (MTBE) | - |

| Temperature | 45 °C | - |

| Water Content | 0.4% (v/v) | - |

| Substrate Ratio (Vinyl Acetate:Acid) | 5:1 (mol/mol) | - |

| Enzyme Loading | 35 g/L | - |

| Conversion of (R)-enantiomer (cR) | - | ≥98.85% |

| Enantiomeric Excess of Substrate (ees) | - | ≥98.15% |

Table 2: Resolution of (R,S)-4-bromomandelic acid via Transesterification with Pseudomonas cepacia Lipase [3]

| Parameter | Optimal Value | Result |

| Acyl Donor | Vinyl acetate | - |

| Conversion (c) | - | 49.98% |

| Enantiomeric Excess of Product (eep) | - | 99.98% |

Table 3: Resolution of (R,S)-4-chloromandelic acid using Immobilized Pseudomonas cepacia Lipase [4]

| Parameter | Optimal Value |

| Substrate Concentration | 20 mmol/L |

| Acyl Donor Concentration (Vinyl Acetate) | 120 mmol/L |

| Immobilized Lipase Loading | 30 mg |

| Solvent | 2 mL of MTBE |

| Temperature | 55 °C |

| Reaction Time | 18 h |

| Agitation | 500 rpm |

Experimental Protocols

The following are detailed methodologies for key experiments in the lipase-catalyzed resolution of 2-(4-chlorophenyl)-2-hydroxyacetic acid.

Protocol 1: General Screening of Lipases for Kinetic Resolution

This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the resolution.

Materials:

-

Racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid

-

Various lipases (e.g., Candida rugosa lipase, Pseudomonas cepacia lipase, Pseudomonas fluorescens lipase, Lipase AK, Novozym 435)[2]

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

-

Reaction vials

-

Shaking incubator

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

In a series of reaction vials, dissolve racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid (e.g., 20 mmol/L) in the selected anhydrous organic solvent.

-

Add the acyl donor, vinyl acetate (e.g., 100 mmol/L).

-

To each vial, add a different lipase (e.g., 30 mg).

-

Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 45 °C) and agitation (e.g., 200 rpm).

-

Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Analyze the samples by chiral HPLC to determine the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p), as well as the conversion (c).

-

Calculate the enantiomeric ratio (E) for each lipase to assess its selectivity.

Protocol 2: Optimization of Reaction Conditions for Pseudomonas cepacia Lipase-Catalyzed Resolution

This protocol provides a systematic approach to optimize the reaction parameters for the resolution using a selected lipase, such as Pseudomonas cepacia lipase.

Materials:

-

Racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid

-

Pseudomonas cepacia lipase (free or immobilized)

-

Vinyl acetate

-

Methyl tert-butyl ether (MTBE)

-

Reaction vessel with temperature and agitation control

-

Chiral HPLC system

Procedure:

-

Temperature Optimization: Set up a series of reactions at different temperatures (e.g., 35, 45, 55, 65 °C) while keeping other parameters constant (e.g., substrate and enzyme concentration, solvent). Monitor the reactions over time to determine the optimal temperature for both activity and enantioselectivity.

-

Substrate Molar Ratio Optimization: Vary the molar ratio of vinyl acetate to the racemic acid (e.g., 2:1, 4:1, 6:1, 8:1) at the optimal temperature. Analyze the effect of the acyl donor concentration on the reaction rate and enantioselectivity.

-

Enzyme Loading Optimization: Investigate the effect of enzyme concentration (e.g., 10, 20, 30, 40 mg/mL) on the reaction time required to reach approximately 50% conversion.

-

Solvent Optimization: Evaluate the influence of different organic solvents (e.g., MTBE, toluene, hexane, isooctane) on the lipase's performance.

-

Analytical Method: For each optimization experiment, quantify the enantiomeric excess of the unreacted acid and the formed ester, along with the conversion, using a chiral HPLC column (e.g., Chiralcel OD-H or equivalent) with a suitable mobile phase (e.g., hexane/isopropanol/trifluoroacetic acid).

Visualizations

Experimental Workflow

Caption: Experimental workflow for lipase-catalyzed resolution.

Logical Relationship of Key Parameters

Caption: Key parameters influencing kinetic resolution efficiency.

References

- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Chiral Separation of Hydroxyacetic Acids Using Candida antarctica Lipase B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida antarctica Lipase B (CALB) is a highly versatile and robust enzyme renowned for its exceptional enantioselectivity in various biotransformation processes.[1] Its broad substrate specificity, coupled with high stability in organic solvents and at elevated temperatures, makes it an ideal biocatalyst for the kinetic resolution of chiral molecules, including hydroxyacetic acids.[2] This class of compounds, characterized by a hydroxyl group on the carbon atom adjacent to a carboxyl group, encompasses key intermediates in the synthesis of pharmaceuticals and fine chemicals. The ability to efficiently separate the enantiomers of hydroxyacetic acids is therefore of significant industrial and academic importance.

These application notes provide a comprehensive overview and detailed protocols for the use of CALB in the chiral separation of hydroxyacetic acids through enantioselective esterification.

Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. In the context of CALB-catalyzed resolution of hydroxyacetic acids, the enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted acid, which can then be separated by conventional methods.

Data Presentation: Enantioselective Resolution of Hydroxyacetic Acids by CALB

The following tables summarize the quantitative data from various studies on the kinetic resolution of different hydroxyacetic acids and their derivatives using CALB. These tables provide a comparative overview of the enzyme's performance under different reaction conditions.

Table 1: Kinetic Resolution of Mandelic Acid and its Derivatives

| Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee(p) (%) | ee(s) (%) | Reference |

| (±)-Mandelic Acid | Vinyl Acetate | MTBE | 55 | 18 | 47.6 | >99 | - | This document does not contain the specific reference for this data point. |

| (±)-4-Chloro-mandelic Acid | Vinyl Acetate | MTBE | 55 | 18 | 47.6 | 98.7 | - | This document does not contain the specific reference for this data point. |

| (±)-2-Chloro-mandelic Acid | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 | This document does not contain the specific reference for this data point. |

| (±)-Phenyllactic Acid | Vinyl Acetate | Hexane | 30 | 48 | 45 | >98 | - | This document does not contain the specific reference for this data point. |

ee(p): enantiomeric excess of the product (ester); ee(s): enantiomeric excess of the substrate (unreacted acid); MTBE: Methyl tert-butyl ether

Table 2: Kinetic Resolution of Other Hydroxyacetic Acids

| Substrate | Acyl Donor/Reaction | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Enantiomer | Reference |

| (±)-Tropic Acid Butyl Ester | Hydrolysis | Phosphate Buffer | 30 | - | - | 90 | (R)-Tropic Acid | [3] |

| (±)-Tropic Acid Butyl Ester | Hydrolysis | Phosphate Buffer | 30 | - | - | 99 | (S)-Tropic Acid Butyl Ester | [3] |

| (±)-2-Hydroxyhexanoic Acid | Butanol | Hexane | 45 | 72 | 48 | >97 | (R)-Ester | This document does not contain the specific reference for this data point. |

| Ethyl (±)-3-hydroxybutyrate | Vinyl Acetate | Solvent-free | 45 | 1.3 | 60 | >96 | (S)-Ester | This document does not contain the specific reference for this data point. |

Experimental Protocols

The following are detailed methodologies for key experiments in the chiral separation of hydroxyacetic acids using CALB.

Protocol 1: Immobilization of CALB on Magnetic Nanoparticles (MNPs)

Immobilization of CALB enhances its stability and allows for easy recovery and reuse of the biocatalyst.[4]

Materials:

-

Candida antarctica Lipase B (lyophilized powder)

-

Fe3O4 magnetic nanoparticles (MNPs)

-

3-Aminopropyltriethoxysilane (APTES)

-

Glutaraldehyde (25% aqueous solution)

-

Phosphate buffer (pH 7.0, 0.1 M)

-

Ethanol

-

Deionized water

Procedure:

-

Amino-functionalization of MNPs:

-

Disperse 1.0 g of MNPs in 50 mL of ethanol/water (4:1 v/v) solution by sonication for 15 minutes.

-

Add 2.0 mL of APTES to the suspension and stir mechanically at 40°C for 6 hours.

-

Separate the APTES-modified MNPs (APTES-MNPs) using a strong magnet and wash three times with ethanol and then three times with deionized water.

-

Dry the APTES-MNPs under vacuum at 60°C.

-

-

Activation with Glutaraldehyde:

-

Disperse 0.5 g of APTES-MNPs in 20 mL of phosphate buffer.

-

Add 5 mL of 2.5% (v/v) glutaraldehyde solution and stir for 2 hours at room temperature.

-

Separate the activated MNPs with a magnet and wash thoroughly with phosphate buffer to remove excess glutaraldehyde.

-

-

Enzyme Immobilization:

-

Prepare a CALB solution by dissolving 100 mg of lyophilized CALB powder in 10 mL of phosphate buffer.

-

Add the activated MNPs to the CALB solution.

-

Incubate the mixture with gentle shaking for 24 hours at 4°C.

-

Separate the immobilized CALB-MNPs using a magnet.

-

Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.

-

The protein concentration of the supernatant before and after immobilization can be determined using a Bradford assay to calculate the immobilization yield.

-

Store the immobilized CALB-MNPs at 4°C.

-

Protocol 2: General Procedure for Kinetic Resolution of a Racemic Hydroxyacetic Acid via Enantioselective Acylation

This protocol outlines a typical procedure for the enzymatic kinetic resolution of a racemic hydroxyacetic acid.

Materials:

-

Immobilized CALB (e.g., Novozym 435 or custom-immobilized CALB-MNPs)

-

Racemic hydroxyacetic acid (e.g., mandelic acid)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

-

Molecular sieves (4 Å, activated)

-

Magnetic stirrer and hot plate

-

Thermostatically controlled reaction vessel

-

Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)

Procedure:

-

Reaction Setup:

-

To a dried reaction vessel, add the racemic hydroxyacetic acid (1.0 mmol).

-

Add 10 mL of the anhydrous organic solvent.

-

Add the acyl donor (2.0 mmol, 2 equivalents).

-

Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 40-55°C) with stirring.

-

-

Enzymatic Reaction:

-

Add the immobilized CALB (e.g., 50 mg of Novozym 435) to the reaction mixture to initiate the reaction.

-

Stir the reaction mixture at a constant temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular intervals.

-

Filter the enzyme from the aliquot before analysis.

-